N-Desmethyl Imatinib-d8

説明

BenchChem offers high-quality N-Desmethyl Imatinib-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Desmethyl Imatinib-d8 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

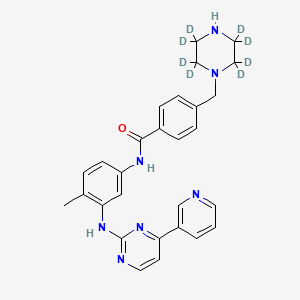

IUPAC Name |

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34)/i13D2,14D2,15D2,16D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQYXPHRXIZMDM-DBVREXLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660716 |

Source

|

| Record name | N-(4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-{[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185103-28-9 |

Source

|

| Record name | N-(4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-{[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Desmethyl Imatinib-d8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Desmethyl Imatinib-d8, a key analytical tool in the research and development of Imatinib (B729), a cornerstone in targeted cancer therapy. This document details the physicochemical properties, proposed synthesis, and critical applications of this deuterated internal standard. A significant focus is placed on its use in robust bioanalytical methods for the quantification of Imatinib and its primary active metabolite, N-Desmethyl Imatinib. Furthermore, this guide elucidates the metabolic pathway of Imatinib and the intricate BCR-ABL signaling cascade it inhibits, providing essential context for its pharmacological relevance.

Introduction

N-Desmethyl Imatinib-d8 is the deuterium-labeled form of N-Desmethyl Imatinib, the principal and pharmacologically active metabolite of Imatinib (Gleevec®)[1][2]. Imatinib revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) by selectively inhibiting the BCR-ABL tyrosine kinase[1]. The study of Imatinib's pharmacokinetics and metabolism is crucial for optimizing therapeutic efficacy and patient safety. N-Desmethyl Imatinib exhibits comparable in vitro potency to the parent drug[1][2]. Therefore, accurate quantification of both compounds in biological matrices is paramount. N-Desmethyl Imatinib-d8 serves as an ideal internal standard in mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies[3].

Physicochemical Properties

A summary of the key physicochemical properties of N-Desmethyl Imatinib-d8 is presented in the table below.

| Property | Value | Reference |

| Chemical Name | N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((piperazin-1-yl-2,2,3,3,5,5,6,6-d8)methyl)benzamide | [4] |

| Molecular Formula | C₂₈H₂₁D₈N₇O | [4] |

| Molecular Weight | 487.63 g/mol | [4] |

| CAS Number | 1185103-28-9 | [4] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥98% | [6] |

| Storage | -20°C for long-term storage | [5] |

Synthesis of N-Desmethyl Imatinib-d8

While the precise, proprietary synthesis protocol for N-Desmethyl Imatinib-d8 is not publicly available, a plausible synthetic route can be proposed based on established organic chemistry principles, including methods for the synthesis of piperazine (B1678402) derivatives and deuterium (B1214612) labeling techniques. The key step is the introduction of eight deuterium atoms onto the piperazine ring.

A potential retrosynthetic analysis suggests that N-Desmethyl Imatinib-d8 can be synthesized from a deuterated piperazine precursor. The overall synthesis can be envisioned in the following stages:

-

Synthesis of Piperazine-d8: A common method for deuterium labeling of cyclic amines involves the reduction of a suitable precursor with a deuterium source. For instance, piperazine-d8 can be prepared from piperazine-2,3,5,6-tetraone by reduction with a strong deuteride-donating agent like lithium aluminum deuteride (B1239839) (LiAlD₄) in an aprotic solvent.

-

Coupling of Piperazine-d8 to the Benzoyl Moiety: The deuterated piperazine can then be coupled to a suitable benzoyl derivative, such as 4-(chloromethyl)benzoyl chloride. This would likely proceed via a nucleophilic substitution reaction where one of the nitrogen atoms of piperazine-d8 displaces the chlorine atom.

-

Amide Bond Formation: The resulting intermediate, containing the deuterated piperazine ring attached to the benzoyl group, would then be coupled with N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine. This final step, an amide bond formation, would yield N-Desmethyl Imatinib-d8.

This proposed pathway is a logical approach based on known chemical transformations for creating similar molecules.

Role in Bioanalysis: An Internal Standard

N-Desmethyl Imatinib-d8 is primarily utilized as an internal standard (IS) in the quantitative analysis of Imatinib and N-Desmethyl Imatinib in biological samples. The use of a stable isotope-labeled internal standard is considered the gold standard in mass spectrometry-based quantification for several reasons:

-

Similar Physicochemical Properties: N-Desmethyl Imatinib-d8 has nearly identical chemical and physical properties to the analyte, N-Desmethyl Imatinib. This ensures that it behaves similarly during sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) and chromatographic separation, minimizing variability.

-

Co-elution: In liquid chromatography, the deuterated standard co-elutes with the non-labeled analyte.

-

Distinct Mass-to-Charge Ratio (m/z): Despite co-eluting, the mass spectrometer can easily distinguish between the analyte and the internal standard due to the mass difference imparted by the eight deuterium atoms. This allows for accurate quantification even in complex biological matrices.

-

Correction for Matrix Effects: The internal standard helps to correct for variations in ionization efficiency caused by other components in the sample matrix, a phenomenon known as matrix effects.

Experimental Protocols

Quantification of Imatinib and N-Desmethyl Imatinib in Human Plasma by LC-MS/MS

This protocol is a representative example for the simultaneous determination of Imatinib and N-Desmethyl Imatinib in human plasma using N-Desmethyl Imatinib-d8 as an internal standard.

5.1.1. Materials and Reagents

-

Imatinib reference standard

-

N-Desmethyl Imatinib reference standard

-

N-Desmethyl Imatinib-d8 (Internal Standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

5.1.2. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (N-Desmethyl Imatinib-d8 in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

5.1.3. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 20% B, increase to 80% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

5.1.4. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Transitions | Imatinib: m/z 494.3 → 394.2N-Desmethyl Imatinib: m/z 480.3 → 394.2N-Desmethyl Imatinib-d8 (IS): m/z 488.3 → 402.2 |

| Collision Energy | Optimized for each transition |

5.1.5. Data Analysis

The concentration of Imatinib and N-Desmethyl Imatinib in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from samples of known concentrations.

Experimental Workflow Diagram

Caption: Workflow for the quantification of Imatinib and its metabolite.

Imatinib Metabolism and the Role of N-Desmethyl Imatinib

Imatinib is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major enzyme responsible for its biotransformation[7]. The main metabolic pathway is the N-demethylation of the piperazine ring, which results in the formation of N-Desmethyl Imatinib (also known as CGP74588)[7]. This metabolite is pharmacologically active, exhibiting a similar in vitro inhibitory effect on the BCR-ABL kinase as the parent drug, Imatinib[1][2]. However, its plasma concentrations are generally lower than those of Imatinib[2].

Metabolic Pathway of Imatinib

Caption: Major metabolic pathway of Imatinib.

The BCR-ABL Signaling Pathway and Inhibition by Imatinib

The hallmark of chronic myeloid leukemia is the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, which encodes a constitutively active BCR-ABL tyrosine kinase. This aberrant kinase drives the malignant transformation of hematopoietic stem cells by activating a number of downstream signaling pathways that promote cell proliferation and survival, and inhibit apoptosis.

Imatinib and its active metabolite, N-Desmethyl Imatinib, function by binding to the ATP-binding site of the BCR-ABL kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade and inducing apoptosis in BCR-ABL-positive cells.

Simplified BCR-ABL Signaling Pathway

Caption: Inhibition of BCR-ABL signaling by Imatinib.

Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for N-Desmethyl Imatinib in humans, as reported in various studies. These values can exhibit significant inter-individual variability.

Table 8.1: Single-Dose Pharmacokinetic Parameters of N-Desmethyl Imatinib

| Parameter | Value | Study Population | Reference |

| Cmax (ng/mL) | 960 | Patient with glioblastoma multiforme | [8] |

| Tmax (h) | 2-4 | Healthy Volunteers | [8] |

| t½ (h) | 65.3 | Patient with glioblastoma multiforme | [8] |

| AUC (µg·h/mL) | 55.7 | Patient with glioblastoma multiforme | [8] |

Table 8.2: Steady-State Pharmacokinetic Parameters of N-Desmethyl-Imatinib

| Parameter | Value (Mean) | Study Population | Reference |

| t½ Terminal (h) | 74.3 | CML and ALL patients | [9] |

| Cmax (µg/mL) | 0.45 | CML and ALL patients | [9] |

| AUC (µg·h/mL) | 8.8 | CML and ALL patients | [9] |

| Clearance Total (mL/min/m²) | 10.9 | CML and ALL patients | [9] |

Conclusion

N-Desmethyl Imatinib-d8 is an indispensable tool for the accurate and precise quantification of Imatinib and its primary active metabolite in biological matrices. Its use as an internal standard in LC-MS/MS assays is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies. A thorough understanding of Imatinib's metabolism and the signaling pathways it inhibits provides the necessary context for interpreting the data generated using this essential analytical standard. This guide serves as a valuable resource for researchers and scientists in the field of drug development and personalized medicine, facilitating the continued optimization of Imatinib therapy.

References

- 1. nbinno.com [nbinno.com]

- 2. caymanchem.com [caymanchem.com]

- 3. journals.plos.org [journals.plos.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sinochem-nanjing.com [sinochem-nanjing.com]

- 6. Piperazine synthesis [organic-chemistry.org]

- 7. Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of deuterium-labeled fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

An In-depth Technical Guide to the Chemical Properties of N-Desmethyl Imatinib-d8

This technical guide provides a comprehensive overview of the chemical and physical properties of N-Desmethyl Imatinib-d8, an important deuterated metabolite of the tyrosine kinase inhibitor, Imatinib (B729). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its core properties, relevant experimental protocols, and associated signaling pathways.

Core Chemical Properties

N-Desmethyl Imatinib-d8 is the deuterated form of N-Desmethyl Imatinib, the primary active metabolite of Imatinib (marketed as Gleevec).[1][2] The deuterium (B1214612) labeling makes it a valuable internal standard for pharmacokinetic studies and other quantitative analyses using mass spectrometry.[3][4]

The key quantitative properties of N-Desmethyl Imatinib-d8 are summarized in the table below for easy reference.

| Property | Value | Citations |

| IUPAC Name | N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methyl]benzamide | [5] |

| Synonyms | N-Desmethyl Gleevec-d8, Norimatinib-d8 | [3][5][6] |

| CAS Number | 1185103-28-9 | [5][7][8] |

| Molecular Formula | C₂₈H₂₁D₈N₇O | [6][7] |

| Molecular Weight | 487.63 g/mol | [6][7] |

| Purity | ≥98% | [6] |

| Physical Form | Solid | [3] |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [7] |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [3][7] |

Experimental Protocols

N-Desmethyl Imatinib-d8 is primarily used as an internal standard in bioanalytical methods to quantify Imatinib and its active metabolite, N-Desmethyl Imatinib, in biological matrices.

This protocol describes a common workflow for the simultaneous determination of Imatinib and N-Desmethyl Imatinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with N-Desmethyl Imatinib-d8 as an internal standard.[9][10]

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To a plasma sample, add a protein precipitating agent such as methanol.[9][10] Acetonitrile is also commonly used and may offer enhanced recovery for protein-bound analytes.[4]

-

The precipitation solution should contain the internal standard, N-Desmethyl Imatinib-d8, at a known concentration.

-

Vortex the mixture to ensure thorough mixing and precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.[4]

-

Collect the supernatant for analysis.

-

-

Chromatographic Separation:

-

Perform high-performance liquid chromatographic (HPLC) separation on a C18 column (e.g., Thermo BDS Hypersil C18, 4.6 × 100 mm, 2.4 µm).[9]

-

Use an isocratic mobile phase, for example, methanol-water (55:45, v/v) containing 0.1% formic acid and 0.2% ammonium (B1175870) acetate.[9]

-

Maintain a constant flow rate, such as 0.7 mL/min.[9]

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer with a positive electrospray ionization (ESI) source.[9]

-

Monitor the ion transitions in multiple reaction monitoring (MRM) mode.[9][10]

-

The assay can be validated over concentration ranges such as 8-5,000 ng/mL for imatinib and 3-700 ng/mL for N-desmethyl imatinib.[9][10]

-

Below is a diagram illustrating this experimental workflow.

References

- 1. N-DESMETHYL IMATINIB-D8 | 1185103-28-9 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Desmethyl Imatinib-d8 | C28H29N7O | CID 44816894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. alentris.org [alentris.org]

- 9. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Purification of N-Desmethyl Imatinib-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Desmethyl Imatinib-d8, a deuterated internal standard crucial for the accurate quantification of N-Desmethyl Imatinib (B729), the primary active metabolite of the anticancer drug Imatinib. This document details a proposed synthetic pathway, purification protocols, and the relevant biochemical context for its application.

Introduction

Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), functioning as a specific inhibitor of the BCR-ABL tyrosine kinase.[1][2][3] The metabolism of Imatinib in vivo primarily involves N-demethylation to form N-Desmethyl Imatinib (Norimatinib), which also possesses pharmacological activity.[4] For pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard is essential for accurate quantification by mass spectrometry. N-Desmethyl Imatinib-d8, with deuterium (B1214612) atoms incorporated into the piperazine (B1678402) ring, serves as an ideal internal standard due to its chemical similarity to the analyte and its distinct mass.[5][6][7]

Mechanism of Action of the Parent Compound, Imatinib

Imatinib targets the ATP-binding site of the BCR-ABL tyrosine kinase, preventing the phosphorylation of its substrates and thereby inhibiting the downstream signaling pathways that drive malignant cell proliferation.[1][2][8] Key signaling pathways affected by Imatinib include the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways, all of which are critical for cell survival and proliferation.[8]

Imatinib Signaling Pathway

Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.

Proposed Synthesis of N-Desmethyl Imatinib-d8

Overall Synthetic Workflow

Caption: Proposed workflow for the synthesis and purification of N-Desmethyl Imatinib-d8.

Synthesis of Key Intermediates

2.1.1. Synthesis of N-Boc-Piperazine-d8

-

Reaction: Piperazine-d8 is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions.

-

Protocol:

-

Dissolve piperazine-d8 (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

-

Add a base such as triethylamine (B128534) (1.2 equivalents) to scavenge the acid formed during the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield N-Boc-piperazine-d8.

-

2.1.2. Synthesis of 4-((4-Boc-piperazin-1-yl-d8)methyl)benzoic acid

-

Reaction: N-Boc-piperazine-d8 is coupled with 4-(chloromethyl)benzoic acid.

-

Protocol:

-

Dissolve N-Boc-piperazine-d8 (1 equivalent) and 4-(chloromethyl)benzoic acid (1.1 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.

-

2.1.3. Synthesis of 4-((4-Boc-piperazin-1-yl-d8)methyl)benzoyl chloride

-

Reaction: The carboxylic acid is converted to an acid chloride to activate it for the subsequent amide coupling.

-

Protocol:

-

Suspend 4-((4-Boc-piperazin-1-yl-d8)methyl)benzoic acid (1 equivalent) in anhydrous DCM.

-

Add oxalyl chloride or thionyl chloride (1.5-2 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of DMF.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

The completion of the reaction is indicated by the cessation of gas evolution.

-

Concentrate the reaction mixture under reduced pressure to remove excess chlorinating agent and solvent. The resulting acid chloride is typically used immediately in the next step without further purification.

-

Final Coupling and Deprotection

2.2.1. Amide Coupling to form N-Boc-N-Desmethyl Imatinib-d8

-

Reaction: The deuterated benzoyl chloride is coupled with N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine.

-

Protocol:

-

Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (1 equivalent) in anhydrous DCM or another suitable aprotic solvent.

-

Add a non-nucleophilic base such as pyridine (B92270) or triethylamine (2-3 equivalents).

-

Cool the solution to 0 °C.

-

Add a solution of 4-((4-Boc-piperazin-1-yl-d8)methyl)benzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

2.2.2. Boc Deprotection to Yield N-Desmethyl Imatinib-d8

-

Reaction: The Boc protecting group is removed under acidic conditions.

-

Protocol:

-

Dissolve N-Boc-N-Desmethyl Imatinib-d8 (1 equivalent) in DCM or dioxane.

-

Add an excess of a strong acid such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acid and solvent.

-

Dissolve the residue in a minimal amount of solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution) to obtain the free base of N-Desmethyl Imatinib-d8.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purification of N-Desmethyl Imatinib-d8

Purification is a critical step to ensure the high purity (>98%) required for an internal standard.[7] Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Preparative HPLC Protocol

The following is a representative preparative HPLC method, which may require optimization based on the specific impurity profile of the crude product.

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |

| Gradient | Start with a low percentage of B, and gradually increase to elute the product. A typical gradient might be 10-90% B over 30 minutes. |

| Flow Rate | 15-20 mL/min |

| Detection | UV at 230 nm and 265 nm |

| Injection Volume | Dependent on the concentration of the crude product dissolved in a suitable solvent (e.g., DMSO or mobile phase A). |

Procedure:

-

Dissolve the crude N-Desmethyl Imatinib-d8 in a minimal amount of a suitable solvent.

-

Filter the solution through a 0.45 µm filter before injection.

-

Perform the preparative HPLC separation using the optimized gradient.

-

Collect the fractions containing the pure product based on the UV chromatogram.

-

Combine the pure fractions and remove the organic solvent under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain the pure N-Desmethyl Imatinib-d8 as a solid.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by various analytical techniques.

| Technique | Purpose | Expected Results |

| LC-MS/MS | Identity and Purity Confirmation | A single major peak with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ of N-Desmethyl Imatinib-d8 (C₂₈H₂₁D₈N₇O, MW: 487.63).[6][7] The fragmentation pattern should be consistent with the structure. Purity should be >98%. |

| ¹H NMR | Structural Confirmation | The proton NMR spectrum should be consistent with the structure of N-Desmethyl Imatinib, with the absence of the N-methyl signal and reduced integration for the piperazine protons. |

| ¹³C NMR | Structural Confirmation | The carbon NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule. |

| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition | Provides the exact mass of the molecule, confirming the elemental composition. |

Conclusion

The synthesis and purification of N-Desmethyl Imatinib-d8 require a multi-step process involving the preparation of a deuterated intermediate, a key amide coupling reaction, and a final deprotection step. Meticulous purification, primarily by preparative HPLC, is essential to achieve the high purity required for its use as an internal standard in quantitative bioanalytical methods. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers and scientists involved in the development and application of this critical analytical reagent.

References

- 1. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. alentris.org [alentris.org]

- 7. scbt.com [scbt.com]

- 8. lookchem.com [lookchem.com]

An In-Depth Technical Guide to the Stability and Storage of N-Desmethyl Imatinib-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Desmethyl Imatinib-d8, a key deuterated internal standard for the pharmacologically active metabolite of Imatinib (B729). The information presented herein is crucial for ensuring the integrity and accuracy of experimental results in research, development, and clinical settings. This document details storage recommendations, summarizes stability data under various stress conditions, and outlines relevant experimental protocols.

Introduction

N-Desmethyl Imatinib is the primary and pharmacologically active metabolite of Imatinib, a tyrosine kinase inhibitor used in the treatment of various cancers.[1][2] The deuterated analog, N-Desmethyl Imatinib-d8, serves as an essential internal standard for its quantification in biological matrices.[3] Understanding the stability of this internal standard is paramount for the accuracy and reliability of pharmacokinetic and metabolic studies. This guide provides a detailed summary of its stability profile and handling recommendations.

Recommended Storage Conditions

The stability of N-Desmethyl Imatinib-d8 is dependent on temperature and the physical state of the compound (solid vs. solution). The following table summarizes the recommended storage conditions based on information from various suppliers and stability studies.

| Storage Type | Temperature | Duration | Source |

| Solid (Powder) | -20°C | ≥ 4 years | [1] |

| 2-8°C | Long-term | ||

| Stock Solution | -80°C | 6 months | [3] |

| -20°C | 1 month | [3] |

It is important to note that for aqueous solutions, it is often recommended to prepare them fresh and not store for more than one day. For stock solutions in organic solvents like DMSO, it is advisable to aliquot and store them at the recommended temperature to avoid repeated freeze-thaw cycles.

Stability Profile under Forced Degradation

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4] The typical stress conditions include acid and base hydrolysis, oxidation, thermal stress, and photolysis.

The following table summarizes the observed stability of Imatinib and N-Desmethyl Imatinib under different stress conditions, as determined by a stability-indicating HPLC method.

| Stress Condition | Reagent/Condition | Observation for Imatinib/N-Desmethyl Imatinib |

| Acid Hydrolysis | 5N HCl, 80°C, 2 hours | Moderate degradation observed for Imatinib. |

| Base Hydrolysis | 5N NaOH, 80°C, 2 hours | Moderate degradation observed for Imatinib.[5] |

| Oxidative | 30% H₂O₂, 80°C, 10 min | Stable.[5] |

| Thermal | 105°C, 90 hours | Stable.[5] |

| Analytical Solution | Mobile Phase, 12 hours | Stable.[5] |

One study reported the following recovery percentages for N-Desmethyl Imatinib when subjected to various stress conditions, highlighting its relative stability:

| Stress Condition | % Recovery of N-Desmethyl Imatinib |

| Imatinib with Impurities | 99.30% |

This indicates that N-Desmethyl Imatinib is a stable molecule under the tested conditions.

Degradation Pathways

The degradation of Imatinib, and by extension N-Desmethyl Imatinib, primarily occurs through hydrolysis of the amide bond under acidic and alkaline conditions. This leads to the formation of two main degradation products. Oxidative conditions can lead to the formation of N-oxide derivatives.

The metabolic pathway leading to the formation of N-Desmethyl Imatinib from Imatinib is well-characterized and primarily involves cytochrome P450 enzymes.

Metabolic Pathway of Imatinib to N-Desmethyl Imatinib

Caption: Metabolic conversion of Imatinib to N-Desmethyl Imatinib.

Experimental Protocols

Detailed methodologies are crucial for replicating stability studies. The following sections outline a typical experimental workflow for forced degradation studies and the analytical method used for quantification.

Forced Degradation Experimental Workflow

The following diagram illustrates a general workflow for conducting forced degradation studies on a drug substance like N-Desmethyl Imatinib.

References

N-Desmethyl Imatinib-d8: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential components of a Certificate of Analysis (CofA) for N-Desmethyl Imatinib-d8, a critical internal standard in pharmacokinetic and drug metabolism studies. Understanding the quality parameters and analytical methodologies outlined in the CofA is paramount for ensuring the accuracy and reliability of research data. N-Desmethyl Imatinib is the primary active metabolite of Imatinib, a tyrosine kinase inhibitor used in cancer therapy.[1] The deuterated analog, N-Desmethyl Imatinib-d8, is widely used as an internal standard for its quantification in biological samples by mass spectrometry.[2]

Core Data Presentation

A Certificate of Analysis for a high-quality reference standard like N-Desmethyl Imatinib-d8 provides critical data on its identity, purity, and stability. The following tables summarize the typical quantitative data presented.

Table 1: General Information and Physicochemical Properties

| Parameter | Specification |

| Product Name | N-Desmethyl Imatinib-d8 |

| CAS Number | 1185103-28-9 |

| Molecular Formula | C₂₈H₂₁D₈N₇O |

| Molecular Weight | 487.63 g/mol |

| Appearance | Light-colored solid |

| Solubility | Soluble in DMSO (e.g., 100 mg/mL) |

| Storage Condition | Long-term at -20°C to -80°C |

Table 2: Quality Control and Purity Analysis

| Analytical Test | Method | Result |

| Chemical Purity (HPLC) | HPLC-UV | ≥99.0% |

| Identity (¹H-NMR) | Nuclear Magnetic Resonance | Conforms to structure |

| Identity (Mass Spectrometry) | ESI-MS | Conforms to molecular weight |

| Isotopic Purity (Mass Spectrometry) | ESI-MS | ≥98% Deuterium (B1214612) incorporation |

| Residual Solvents | GC-HS | Meets USP <467> requirements |

| Water Content | Karl Fischer Titration | ≤0.5% |

Signaling Pathways and Experimental Workflows

To appreciate the context in which N-Desmethyl Imatinib-d8 is utilized, it is important to understand the metabolic pathway of its parent drug, Imatinib.

The quality control process for certifying a reference standard like N-Desmethyl Imatinib-d8 is a multi-step workflow. This ensures that the material is suitable for its intended use in quantitative analysis.

Experimental Protocols

Detailed methodologies are crucial for the transparent and reproducible assessment of the reference standard's quality.

Identity Confirmation by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of N-Desmethyl Imatinib-d8.

-

Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

-

Method:

-

A solution of N-Desmethyl Imatinib-d8 is prepared in a suitable solvent (e.g., methanol (B129727) with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

-

The solution is infused directly into the ESI source or injected via a liquid chromatography system.

-

The mass spectrometer is operated in positive ion mode.

-

Data is acquired over a mass range that includes the expected m/z of the protonated molecule [M+H]⁺ (approximately 488.6).

-

-

Acceptance Criteria: The observed mass of the [M+H]⁺ ion should be within ±5 ppm of the calculated theoretical mass.

Identity Confirmation by Nuclear Magnetic Resonance (¹H-NMR)

-

Objective: To confirm the chemical structure of N-Desmethyl Imatinib-d8 and the absence of significant proton signals at the deuterated positions.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Method:

-

Approximately 5-10 mg of the substance is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

The ¹H-NMR spectrum is acquired using standard parameters.

-

The chemical shifts, signal integrations, and coupling patterns are compared to the expected structure.

-

-

Acceptance Criteria: The acquired spectrum must be consistent with the chemical structure of N-Desmethyl Imatinib-d8. The integration of signals corresponding to the piperazine (B1678402) ring protons should be significantly reduced, confirming deuterium incorporation.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and quantify any impurities.

-

Instrumentation: An HPLC system with a UV detector.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 265 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A solution of the compound is prepared in the mobile phase at a concentration of approximately 0.5 mg/mL.

-

-

Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

-

Acceptance Criteria: The chemical purity should be ≥99.0%.

Isotopic Purity by Mass Spectrometry

-

Objective: To determine the extent of deuterium incorporation and the distribution of different isotopologues.

-

Instrumentation: A high-resolution mass spectrometer with an ESI source.

-

Method:

-

A sample solution is prepared and analyzed as described in the MS identity test.

-

The instrument is set to acquire high-resolution data for the molecular ion cluster.

-

The relative intensities of the ions corresponding to the unlabeled compound (d₀) and the various deuterated species (d₁ through d₈) are measured.

-

-

Calculation: Isotopic purity is calculated as the percentage of the desired d₈ isotopologue relative to the sum of all isotopologues.

-

Acceptance Criteria: The isotopic purity (percentage of d₈) should be ≥98%.

References

The Gold Standard in Bioanalysis: N-Desmethyl Imatinib-d8 as an Internal Standard

An In-depth Technical Guide on the Mechanism of Action and Application of N-Desmethyl Imatinib-d8 in Quantitative Mass Spectrometry

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the targeted cancer therapeutic Imatinib (B729) and its primary active metabolite, N-Desmethyl Imatinib, achieving the highest level of accuracy and precision is paramount. This technical guide elucidates the core principles and practical application of N-Desmethyl Imatinib-d8 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

The Fundamental Role of a Deuterated Internal Standard

In quantitative LC-MS/MS, an internal standard (IS) is a compound of known concentration added to all samples, including calibration standards and quality controls. Its primary function is to correct for variability throughout the analytical process.[1] An ideal internal standard should mimic the analyte of interest as closely as possible in terms of its physicochemical properties.[2]

N-Desmethyl Imatinib-d8 is a stable isotope-labeled (SIL) internal standard. It is a synthetic version of the N-Desmethyl Imatinib molecule where eight hydrogen atoms have been replaced with their heavier, stable isotope, deuterium.[3] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical and physical behaviors remain nearly identical.[4]

The core mechanism of action of N-Desmethyl Imatinib-d8 as an internal standard is rooted in the principle of isotope dilution mass spectrometry. By introducing a known amount of the deuterated standard into a sample at the very beginning of the sample preparation process, it acts as a perfect surrogate for the analyte. Any loss of the analyte during extraction, potential degradation, or variations in ionization efficiency within the mass spectrometer will be mirrored by a proportional loss or variation in the deuterated internal standard.[4] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.

Key Advantages of Using N-Desmethyl Imatinib-d8:

-

Correction for Matrix Effects: Biological matrices such as plasma are complex and can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since N-Desmethyl Imatinib-d8 co-elutes with the analyte and has the same ionization characteristics, it experiences the same matrix effects, allowing for effective normalization of the signal.

-

Compensation for Sample Preparation Variability: During sample preparation steps like protein precipitation or solid-phase extraction, there can be incomplete recovery of the analyte. The deuterated internal standard will have a nearly identical recovery rate, thus correcting for these losses.

-

Improved Precision and Accuracy: By accounting for various sources of error, the use of a deuterated internal standard significantly improves the precision (reproducibility) and accuracy of the analytical method.[1]

Physicochemical Properties of N-Desmethyl Imatinib-d8

A summary of the key physicochemical properties of N-Desmethyl Imatinib-d8 is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₈H₂₁D₈N₇O |

| Molecular Weight | 487.63 g/mol |

| Unlabeled CAS Number | 404844-02-6 |

| Deuterated CAS Number | 1185103-28-9 |

Experimental Protocol: Quantification of Imatinib and N-Desmethyl Imatinib in Human Plasma

The following is a representative experimental protocol for the simultaneous quantification of Imatinib and its metabolite N-Desmethyl Imatinib in human plasma using a deuterated internal standard. This protocol is a composite of methodologies described in the scientific literature.

Materials and Reagents

-

Imatinib and N-Desmethyl Imatinib reference standards

-

N-Desmethyl Imatinib-d8 (or Imatinib-d8 as a close analog for Imatinib quantification)

-

HPLC-grade methanol (B129727) and acetonitrile

-

Formic acid and ammonium (B1175870) acetate

-

Human plasma (blank)

-

Deionized water

Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specified amount of the internal standard working solution (N-Desmethyl Imatinib-d8).

-

Add 400 µL of cold methanol to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Thermo BDS Hypersil C18, 4.6 x 100 mm, 2.4 µm)[5] |

| Mobile Phase | Methanol:Water (55:45, v/v) with 0.1% formic acid and 0.2% ammonium acetate[5] |

| Flow Rate | 0.7 mL/min[5] |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Imatinib: m/z 494 → 394[1][5] N-Desmethyl Imatinib: m/z 480 → 394[1][5] Imatinib-d8 (example IS): m/z 502.3 → 394.3[1] |

Performance Characteristics

The use of a deuterated internal standard like N-Desmethyl Imatinib-d8 allows for the development of robust and reliable bioanalytical methods. The following tables summarize typical performance characteristics from validated LC-MS/MS methods for the quantification of Imatinib and N-Desmethyl Imatinib.

Table 1: Linearity and Sensitivity

| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Imatinib | 8 - 5,000[5][6] | 8[5][6] |

| N-Desmethyl Imatinib | 3 - 700[5][6] | 3[5][6] |

Table 2: Precision and Accuracy

| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Imatinib | < 15% | < 15% | 85 - 115%[5] |

| N-Desmethyl Imatinib | < 15% | < 15% | 85 - 115%[5] |

Table 3: Recovery

| Analyte | Mean Recovery (%) |

| Imatinib | > 97%[6] |

| N-Desmethyl Imatinib | > 97%[6] |

| Internal Standard | > 97%[6] |

Visualizing the Workflow and Mechanism

The following diagrams, created using the DOT language, illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.

Caption: Bioanalytical workflow for N-Desmethyl Imatinib quantification.

Caption: Principle of correction using a deuterated internal standard.

Conclusion

N-Desmethyl Imatinib-d8 serves as the gold standard for an internal standard in the bioanalysis of N-Desmethyl Imatinib, and its principles are directly applicable to the use of other deuterated standards like Imatinib-d8 for Imatinib quantification. Its near-identical physicochemical properties to the analyte ensure that it effectively tracks and corrects for variability in sample preparation and analysis. This leads to the generation of highly accurate, precise, and reliable pharmacokinetic and therapeutic drug monitoring data, which is essential for informed decision-making in research and drug development. The use of such stable isotope-labeled internal standards is a critical component of robust and high-quality quantitative LC-MS/MS assays.

References

Isotopic Purity of N-Desmethyl Imatinib-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of N-Desmethyl Imatinib-d8, a deuterated analog of the major active metabolite of Imatinib. This document outlines the synthesis, analytical methodologies for determining isotopic purity, and representative data for this critical internal standard used in pharmacokinetic and metabolic studies.

Introduction

N-Desmethyl Imatinib-d8 is the deuterium-labeled form of N-Desmethyl Imatinib, the primary pharmacologically active metabolite of the tyrosine kinase inhibitor, Imatinib. The use of stable isotope-labeled internal standards, such as N-Desmethyl Imatinib-d8, is essential for accurate quantification of the corresponding analyte in biological matrices by mass spectrometry. High isotopic purity is crucial to prevent cross-contribution to the analyte signal and to ensure the reliability of pharmacokinetic data. This guide details the methods used to ascertain and quantify the isotopic purity of N-Desmethyl Imatinib-d8.

Synthesis of N-Desmethyl Imatinib-d8

The synthesis of N-Desmethyl Imatinib-d8 involves a multi-step process, typically culminating in the coupling of a deuterated moiety with the core structure of the molecule. A plausible synthetic route involves the use of piperazine-d8 as a key deuterated starting material.

Proposed Synthetic Pathway

A common strategy for the synthesis of N-Desmethyl Imatinib involves the amidation of 4-methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine with 4-(piperazin-1-ylmethyl)benzoic acid or a derivative thereof. For the deuterated analog, piperazine-d8 is utilized in the synthesis of the benzamide (B126) portion of the molecule.

Experimental Protocol: Synthesis of N-Desmethyl Imatinib-d8 (Illustrative)

-

Synthesis of 4-((Piperazin-1-yl-d8)methyl)benzoyl chloride: Piperazine-d8 is reacted with 4-(chloromethyl)benzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to yield the deuterated intermediate.

-

Amide Coupling: The resulting 4-((piperazin-1-yl-d8)methyl)benzoyl chloride is then coupled with 4-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine in a suitable solvent with a base to facilitate the reaction.

-

Purification: The crude N-Desmethyl Imatinib-d8 is purified using column chromatography or recrystallization to achieve high chemical purity.

Isotopic Purity Analysis

The determination of isotopic purity is critical for ensuring the quality of N-Desmethyl Imatinib-d8 as an internal standard. The primary analytical techniques employed are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The isotopic distribution of a commercially available N-Desmethyl Imatinib-d8 standard is expected to show a high percentage of the desired d8 isotopologue, with minor contributions from lower deuterated species. The following table represents typical, illustrative data for a batch of N-Desmethyl Imatinib-d8.

| Isotopologue | Relative Abundance (%) |

| d8 | 98.5 |

| d7 | 1.2 |

| d6 | 0.2 |

| d5 | <0.1 |

| d4 | <0.1 |

| d3 | <0.1 |

| d2 | <0.1 |

| d1 | <0.1 |

| d0 | <0.1 |

| Isotopic Purity (d8) | ≥98% |

Experimental Protocols

High-resolution mass spectrometry is a powerful technique for determining the isotopic distribution of a deuterated compound by accurately measuring the mass-to-charge ratio (m/z) of the different isotopologues.

Protocol:

-

Sample Preparation: A stock solution of N-Desmethyl Imatinib-d8 is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography (LC) system is used.

-

LC Method:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Method:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Range: m/z 100-1000.

-

Resolution: >60,000.

-

Data Acquisition: Full scan mode.

-

-

Data Analysis: The mass spectrum is analyzed to determine the relative intensities of the [M+H]+ ions for each isotopologue (d0 to d8). The isotopic purity is calculated by expressing the intensity of the d8 peak as a percentage of the sum of the intensities of all isotopologue peaks, after correcting for the natural abundance of ¹³C.

NMR spectroscopy, particularly ¹H and ²H NMR, can be used to confirm the positions of deuterium (B1214612) labeling and to quantify the isotopic purity.

Protocol:

-

Sample Preparation: Approximately 5-10 mg of N-Desmethyl Imatinib-d8 is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) that does not have signals interfering with the analyte's signals.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Analysis:

-

A standard ¹H NMR spectrum is acquired.

-

The absence or significant reduction of signals corresponding to the protons on the piperazine (B1678402) ring confirms successful deuteration at these positions.

-

Integration of the residual proton signals at the deuterated positions relative to a non-deuterated proton signal in the molecule allows for the calculation of the percentage of deuteration.

-

-

²H NMR Analysis:

-

A ²H NMR spectrum is acquired.

-

The presence of a signal corresponding to the deuterium atoms on the piperazine ring confirms the location of the deuterium labels.

-

Conclusion

The isotopic purity of N-Desmethyl Imatinib-d8 is a critical parameter that directly impacts its performance as an internal standard in quantitative bioanalysis. The combination of high-resolution mass spectrometry and NMR spectroscopy provides a robust framework for the comprehensive characterization of its isotopic distribution. For reliable results, it is imperative for researchers to use N-Desmethyl Imatinib-d8 with a high and well-characterized isotopic purity.

N-Desmethyl Imatinib-d8 solubility in different solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Desmethyl Imatinib-d8, a critical internal standard used in the pharmacokinetic and metabolic studies of Imatinib. We will cover quantitative solubility data, detailed experimental methodologies, and relevant biochemical pathways to support research and development activities.

Introduction to N-Desmethyl Imatinib-d8

N-Desmethyl Imatinib-d8 is the deuterated stable isotope-labeled form of N-Desmethyl Imatinib. N-Desmethyl Imatinib is the principal and pharmacologically active metabolite of Imatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and other cancers.[1] The parent drug, Imatinib, is demethylated by the cytochrome P450 enzyme CYP3A4 to form this active metabolite.[1][2]

Notably, N-Desmethyl Imatinib exhibits an in vitro potency comparable to the parent compound against the Bcr-Abl kinase, with an IC50 of 38 nM for both molecules.[1][2] Due to its structural similarity, N-Desmethyl Imatinib-d8 serves as an ideal internal standard for quantitative analysis by mass spectrometry (LC-MS) in biological matrices.[3] Understanding its solubility is paramount for preparing accurate stock solutions and ensuring reliable experimental outcomes.

Solubility Data

The solubility of a compound is a critical physical property that influences its handling, formulation, and bioavailability. As deuteration does not significantly alter physicochemical properties like solubility, data for the non-deuterated N-Desmethyl Imatinib is included as a reliable proxy. The following table summarizes the available solubility data in common laboratory solvents.

| Compound | Solvent | Solubility | Concentration (mM) | Notes | Citation |

| N-Desmethyl Imatinib-d8 | DMSO | 100 mg/mL | 205.07 mM | Ultrasonic assistance may be required. | [4] |

| N-Desmethyl Imatinib-d8 | 10% DMSO / 90% Corn Oil | ≥ 1.25 mg/mL | 2.56 mM | For in vivo preparations. | [3][4] |

| N-Desmethyl Imatinib-d8 | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 1.25 mg/mL | 2.56 mM | For in vivo preparations. | [3][4] |

| N-Desmethyl Imatinib | Dimethyl formamide (B127407) (DMF) | 16 mg/mL | ~33.4 mM | - | [1][2] |

| N-Desmethyl Imatinib | DMSO | 14 mg/mL | ~29.2 mM | - | [1][2] |

| N-Desmethyl Imatinib | Ethanol | 0.2 mg/mL | ~0.42 mM | - | [1][2] |

| N-Desmethyl Imatinib | 1:4 DMF:PBS (pH 7.2) | 0.2 mg/mL | ~0.42 mM | - | [1][2] |

| N-Desmethyl Imatinib | Aqueous Buffers | Sparingly Soluble | - | For maximum solubility, first dissolve in DMF. | [1] |

| N-Desmethyl Imatinib | Methanol | Soluble | - | Quantitative data not specified. | [5] |

Biochemical and Metabolic Pathways

To provide context for its application, it is essential to understand the metabolic origin of N-Desmethyl Imatinib and the signaling pathway it inhibits.

Imatinib targets the Bcr-Abl tyrosine kinase, an abnormal fusion protein characteristic of CML. By binding to the ATP pocket of the kinase domain, Imatinib and its N-desmethyl metabolite block substrate phosphorylation, thereby inhibiting downstream signaling that leads to cellular proliferation and survival.

Experimental Protocol: Kinetic Solubility Assessment

While specific protocols for N-Desmethyl Imatinib-d8 are not detailed in the literature, a standard high-throughput kinetic solubility assay using nephelometry is described below. This method is commonly employed in drug discovery to assess the solubility of compounds in aqueous buffers.

Objective: To determine the kinetic solubility of N-Desmethyl Imatinib-d8 in a phosphate-buffered saline (PBS) solution.

Materials:

-

N-Desmethyl Imatinib-d8

-

Dimethyl Sulfoxide (DMSO), high purity

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (UV-transparent)

-

Plate reader with nephelometry capabilities

-

Acoustic liquid handler or multichannel pipette

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of N-Desmethyl Imatinib-d8 in 100% DMSO. Ensure complete dissolution, using sonication if necessary.[4]

-

Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using DMSO to generate a range of concentrations (e.g., 10 mM down to 0.1 mM).

-

Compound Dispensing: Using a liquid handler, dispense a small volume (e.g., 1-2 µL) of each concentration from the DMSO plate into a corresponding 96-well analysis plate.

-

Buffer Addition: Add PBS (pH 7.4) to each well of the analysis plate to achieve a final DMSO concentration of 1-2%. The final compound concentrations in the assay will be significantly lower than the stock (e.g., 100 µM to 1 µM).

-

Incubation and Measurement:

-

Shake the plate for a defined period (e.g., 2 hours) at room temperature to allow for equilibration.

-

Measure the turbidity (light scattering) of each well using a nephelometer.

-

-

Data Analysis: The concentration at which a significant increase in turbidity is observed, compared to buffer-only controls, is defined as the kinetic solubility limit. This indicates the point at which the compound precipitates out of the aqueous solution.

References

N-Desmethyl Imatinib-d8 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and analytical applications of N-Desmethyl Imatinib-d8. The information is curated for professionals in drug metabolism, pharmacokinetics, and analytical chemistry, offering detailed data, experimental methodologies, and visual representations of relevant biological and analytical processes.

Core Molecular Data

N-Desmethyl Imatinib-d8 is the deuterated form of N-Desmethyl Imatinib, the primary active metabolite of the targeted cancer therapeutic, Imatinib. The incorporation of eight deuterium (B1214612) atoms enhances its utility as an internal standard in mass spectrometry-based quantification assays by providing a distinct and stable mass shift.

Below is a summary of its key molecular identifiers and properties.

| Property | Value | Citations |

| Chemical Name | N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((piperazin-1-yl-2,2,3,3,5,5,6,6-d8)methyl)benzamide | [1] |

| Molecular Formula | C₂₈H₂₁D₈N₇O | [2][3] |

| Molecular Weight | 487.63 g/mol | [2][4][5] |

| Monoisotopic Mass | 487.29357254 Da | |

| CAS Number | 1185103-28-9 | [1][3] |

| Synonyms | N-Desmethyl Gleevec-d8 | [2] |

Metabolic Pathway of Imatinib

Imatinib undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. The major metabolic pathway is the N-demethylation of the terminal piperazine (B1678402) ring, resulting in the formation of N-Desmethyl Imatinib. This metabolite is pharmacologically active and circulates in human plasma.

Experimental Protocols

N-Desmethyl Imatinib-d8 is crucial as an internal standard for the accurate quantification of Imatinib and its primary metabolite in biological matrices. Below is a representative protocol for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To quantify the concentration of Imatinib and N-Desmethyl Imatinib in human plasma.

Materials:

-

Human plasma samples

-

Imatinib and N-Desmethyl Imatinib analytical standards

-

N-Desmethyl Imatinib-d8 (as internal standard)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ammonium (B1175870) acetate

-

Water (deionized, 18 MΩ·cm)

-

Microcentrifuge tubes

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of Imatinib, N-Desmethyl Imatinib, and N-Desmethyl Imatinib-d8 in methanol.

-

Prepare working solutions by diluting the stock solutions with a methanol/water mixture.

-

Prepare a working solution of the internal standard (N-Desmethyl Imatinib-d8).

-

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add the internal standard working solution.

-

Add 300 µL of methanol to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Chromatographic Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.4 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 0.2% ammonium acetate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 0.2% ammonium acetate.

-

Flow Rate: 0.7 mL/min.

-

Injection Volume: 10 µL.

-

Gradient: Isocratic elution with a suitable ratio of Mobile Phase A and B (e.g., 45:55 v/v).

-

Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

-

Analytical Workflow

The use of N-Desmethyl Imatinib-d8 as an internal standard is a critical component of the bioanalytical workflow. It is introduced at the beginning of the sample preparation process to account for variability in extraction efficiency and matrix effects during ionization.

References

A Technical Guide to the Application of N-Desmethyl Imatinib-d8 in Early-Stage Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Metabolite Analysis in Drug Development

Imatinib (B729), a cornerstone in targeted cancer therapy, is a potent inhibitor of several tyrosine kinases, including BCR-ABL and c-KIT, making it a standard treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST)[1][2][3]. The clinical efficacy and safety of a drug like imatinib are not solely determined by the parent compound but also by its metabolites. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is therefore critical in early-stage drug development.

The primary active metabolite of imatinib is N-Desmethyl Imatinib (also known as CGP74588), formed principally through demethylation mediated by cytochrome P450 enzymes, particularly CYP3A4[1][2][4]. This metabolite exhibits a pharmacological potency comparable to the parent drug, contributing significantly to the overall therapeutic effect[2][4][5]. Consequently, accurate quantification of both imatinib and N-Desmethyl Imatinib in biological matrices is essential for comprehensive pharmacokinetic (PK) and drug metabolism and pharmacokinetics (DMPK) studies.

To achieve the high sensitivity and specificity required for bioanalysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method[6][7]. The gold standard for quantitative LC-MS/MS assays involves the use of a stable isotope-labeled internal standard (SIL-IS). N-Desmethyl Imatinib-d8 is the deuterated analog of the N-desmethyl metabolite, serving as an ideal internal standard for its quantification[8][9]. Its near-identical physicochemical properties ensure that it effectively accounts for variability during sample preparation and analysis, leading to highly accurate and precise data[10]. This guide provides an in-depth overview of the application of N-Desmethyl Imatinib-d8 in early-stage drug metabolism studies, complete with experimental protocols, quantitative data, and workflow diagrams.

Imatinib Metabolism and the Significance of N-Desmethyl Imatinib

Imatinib is extensively metabolized in the liver. The main metabolic pathway is the N-demethylation of the piperazine (B1678402) ring, which results in the formation of N-Desmethyl Imatinib. While CYP3A4 is the major enzyme responsible for this conversion, other isoforms like CYP1A2, CYP2D6, CYP2C9, and CYP2C19 play a minor role[2][11]. The N-desmethyl metabolite is pharmacologically active and represents a significant portion of the circulating drug-related material[1][11].

The Role of Deuterated Internal Standards in Bioanalysis

In quantitative LC-MS/MS, an internal standard (IS) is crucial for correcting analytical variability. A SIL-IS, such as N-Desmethyl Imatinib-d8, is considered the "gold standard" because it co-elutes with the analyte and has nearly identical extraction recovery and ionization efficiency. The mass difference from the incorporated deuterium (B1214612) atoms allows the mass spectrometer to distinguish it from the unlabeled analyte, ensuring that any sample loss or matrix effects that impact the analyte are mirrored by the IS, thus providing a consistently accurate ratio for quantification[10].

Experimental Protocol: Quantification of N-Desmethyl Imatinib

The following is a representative LC-MS/MS protocol synthesized from established methods for the simultaneous determination of imatinib and N-desmethyl imatinib in human plasma[6][7][12]. N-Desmethyl Imatinib-d8 serves as the internal standard for N-Desmethyl Imatinib. A corresponding deuterated standard, Imatinib-d8, is used for the parent drug.

4.1 Materials and Reagents

-

Analytes: Imatinib, N-Desmethyl Imatinib

-

Internal Standards: Imatinib-d8, N-Desmethyl Imatinib-d8

-

Solvents: HPLC-grade Methanol (B129727) and Acetonitrile

-

Additives: Formic Acid, Ammonium (B1175870) Acetate (B1210297)

-

Matrix: Blank human plasma (K2-EDTA)

4.2 Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of a working internal standard solution (containing N-Desmethyl Imatinib-d8 and Imatinib-d8 in methanol or acetonitrile).

-

Vortex the mixture vigorously for 30-60 seconds to precipitate plasma proteins.

-

Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

4.3 Liquid Chromatography Conditions

-

LC System: High-performance liquid chromatography system.

-

Column: A reverse-phase C18 column (e.g., Thermo BDS Hypersil C18, 4.6 x 100 mm, 2.4 µm) is commonly used[6][12].

-

Mobile Phase: An isocratic mobile phase of Methanol:Water (e.g., 55:45, v/v) containing 0.1% formic acid and 0.2% ammonium acetate is effective[6][12].

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient or controlled at 25°C.

4.4 Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor-to-product ion transitions are monitored for each compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Imatinib | 494 | 394 |

| N-Desmethyl Imatinib | 480 | 394 |

| Imatinib-d8 | 502 | 394 |

| N-Desmethyl Imatinib-d8 | 488 | 394 |

| Table 1: Typical MRM transitions for Imatinib, its metabolite, and their deuterated internal standards. Data sourced from multiple LC-MS/MS methods[6][7][12][13]. |

4.5 Method Validation The assay should be validated according to regulatory guidelines, typically covering linearity, accuracy, precision, selectivity, recovery, and stability.

| Parameter | Imatinib | N-Desmethyl Imatinib |

| Linear Range (ng/mL) | 8 - 5,000 | 3 - 700 |

| Lower Limit of Quantification (LLOQ) | 8 ng/mL | 3 ng/mL |

| Intra- & Inter-day Precision (%RSD) | < 15% | < 15% |

| Accuracy (% Bias) | Within ±15% (85-115%) | Within ±15% (85-115%) |

| Table 2: Representative validation parameters for an LC-MS/MS assay for Imatinib and N-Desmethyl Imatinib in human plasma[6][12]. |

Quantitative Data and Pharmacokinetic Insights

The use of N-Desmethyl Imatinib-d8 enables the generation of reliable pharmacokinetic data. Studies have shown that N-Desmethyl Imatinib reaches approximately 20% of the parent drug's plasma level at steady state[11].

| Parameter | Imatinib | N-Desmethyl Imatinib |

| Terminal Half-life (t½) | ~18 hours | ~40 hours |

| Mean Trough Plasma Conc. (Cmin) | 979 ± 530 ng/mL | 242 ± 106 ng/mL |

| Plasma Protein Binding | ~95% | Not specified, but expected to be high |

| Primary Excretion Route | Feces (~68% of dose) | Feces (as metabolite) |

| Table 3: Summary of key pharmacokinetic parameters for Imatinib and its N-desmethyl metabolite in humans. Data compiled from clinical studies[2][5][11]. |

Application in Signaling Pathway Analysis

Imatinib and its active N-desmethyl metabolite exert their therapeutic effect by inhibiting the tyrosine kinase activity of the BCR-ABL oncoprotein[14]. This blocks downstream signaling pathways responsible for cell proliferation and survival, ultimately inducing apoptosis in cancer cells[14][15]. Understanding the concentration of the active metabolite is crucial, as it contributes to the sustained inhibition of these pathways.

Conclusion

N-Desmethyl Imatinib-d8 is an indispensable tool for the accurate bioanalysis of imatinib's primary active metabolite. Its use as an internal standard in LC-MS/MS assays provides the precision and reliability required for foundational DMPK and PK studies. By enabling robust quantification, N-Desmethyl Imatinib-d8 allows researchers in early-stage drug development to build a comprehensive understanding of imatinib's metabolic profile, assess the contribution of its active metabolite to overall pharmacology, and investigate potential drug-drug interactions. The methodologies and data presented in this guide underscore the critical role of deuterated standards in advancing modern pharmaceutical research.

References

- 1. ClinPGx [clinpgx.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. tandfonline.com [tandfonline.com]

- 4. nbinno.com [nbinno.com]

- 5. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scbt.com [scbt.com]

- 10. benchchem.com [benchchem.com]

- 11. ashpublications.org [ashpublications.org]

- 12. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to N-Desmethyl Imatinib-d8 (CAS No. 1185103-28-9) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Desmethyl Imatinib-d8 (CAS No. 1185103-28-9), a deuterated analog of the primary active metabolite of Imatinib (B729). Its principal application is as a stable isotope-labeled internal standard for the accurate quantification of N-Desmethyl Imatinib in biological matrices, which is critical for pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM).

Core Properties and Specifications

N-Desmethyl Imatinib-d8 is a high-purity research chemical essential for bioanalytical method development and validation. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1185103-28-9 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₂₈H₂₁D₈N₇O | [1][3][4][6][8] |

| Molecular Weight | 487.63 g/mol | [1][2][3][4][8] |

| IUPAC Name | N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((piperazin-1-yl-2,2,3,3,5,5,6,6-d8)methyl)benzamide | [3][5][6][7] |

| Synonyms | N-Desmethyl Gleevec-d8, Norimatinib-d8, Imatinib Metabolite N-Desmethyl Imatinib-d8 | [1][4][8][9] |

| Purity | Typically ≥98% | [8] |

| Storage | -20°C for long-term storage | [3][4][10] |

Role in Imatinib Metabolism and Pharmacology

Imatinib, a tyrosine kinase inhibitor, is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent CYP2C8, into its main active metabolite, N-Desmethyl Imatinib (also known as CGP 74588).[11][12][13] This metabolite exhibits an in vitro potency comparable to the parent drug, Imatinib, making its quantification essential for understanding the overall pharmacological effect.[10][14] However, its plasma concentrations typically account for only 10-15% of the parent drug levels.[10][11]

Caption: Metabolic conversion of Imatinib to its active metabolite.

Pharmacokinetic Parameters of N-Desmethyl Imatinib

The pharmacokinetic profile of N-Desmethyl Imatinib is a key area of study in patients undergoing Imatinib therapy. The prolonged elimination kinetics of this active metabolite may be relevant to drug interactions, efficacy, and cumulative toxicities.[15]

| Parameter | Value | Condition | Reference |

| Mean Half-life (t½) | 74.3 hours | Following long-term Imatinib therapy | [15] |

| Terminal Half-life (t½) | 65.3 hours | Steady-state in a single patient study | [16] |

| Maximal Plasma Conc. (Cmax) | 0.96 µg/mL | Steady-state (800 mg dose) | [16] |

| Area Under Curve (AUC) | 55.7 µg·h/mL | Steady-state (800 mg dose) | [16] |

Application in Bioanalysis: Experimental Protocols

N-Desmethyl Imatinib-d8 is the preferred internal standard (IS) for quantifying N-Desmethyl Imatinib in biological fluids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable, deuterated IS ensures high accuracy and precision by compensating for variations during sample preparation and analysis.[9][17]

Caption: General workflow for bioanalytical quantification using an internal standard.

Detailed Protocol: LC-MS/MS Quantification in Human Plasma